molecular formula C18H15F3N6O B2808644 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2198425-42-0

6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2808644
CAS RN: 2198425-42-0
M. Wt: 388.354
InChI Key: RDXQDKFKKSGAQI-UHFFFAOYSA-N
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Description

The compound “6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one” is a pharmacologically active compound . It belongs to the class of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones .


Synthesis Analysis

The synthesis of this compound involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This process provides a concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . For the first time, alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cycloaddition and condensation . The cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates is followed by condensation with hydrazine .

Scientific Research Applications

Hydrogen-Bonded Crystal Engineering

6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one and related compounds have been studied for their potential in engineering hydrogen-bonded crystals. These compounds are designed to react with metals to generate predictable structures held together by multiple coordinative interactions and hydrogen bonds, particularly in their reaction with salts of Ag(I) (Duong, Métivaud, Maris, & Wuest, 2011).

Synthesis of Iron(II) and Cobalt(II) Complexes

Synthesis and study of iron(II) and cobalt(II) complexes of tris-azinyl analogues of 2,2':6',2''-terpyridine, including compounds similar to 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one, have been conducted. These studies focus on the electronic and structural properties of these complexes (Cook, Tuna, & Halcrow, 2013).

Antimicrobial and Antitubercular Activities

Research has been conducted on the synthesis of pyrimidine-azitidinone analogues and their potential for antimicrobial, in vitro antimicrobial, and antitubercular activities. This includes studies on compounds structurally related to 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Synthesis of Nilotinib

properties

IUPAC Name

6-pyridin-3-yl-2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O/c19-18(20,21)15-6-16(24-11-23-15)26-8-12(9-26)10-27-17(28)4-3-14(25-27)13-2-1-5-22-7-13/h1-7,11-12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXQDKFKKSGAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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